molecular formula C20H12Br2O4 B5174020 bis(4-bromophenyl) terephthalate

bis(4-bromophenyl) terephthalate

Cat. No. B5174020
M. Wt: 476.1 g/mol
InChI Key: GNPGWSHGSOVTSR-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) terephthalate (BBT) is a compound that has gained significant attention in the field of materials science due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. In recent years, BBT has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and biomedical engineering.

Scientific Research Applications

Mesogenic and Hematogenic Structures

A study by Centore et al. (1991) synthesized and compared the crystal and molecular structures of bis[(4-butoxycarbonyl)-phenyl]terephthalate (B-A) and bis[(4-valeroyloxy)-phenyl]terephthalate (V-A), which are similar to bis(4-bromophenyl) terephthalate. The research found differences in the structure of the phenyl terephthalate moiety, likely due to the different electron-withdrawing effects of the terminal substituents linked to the phenyl rings. This study contributes to understanding the structural implications in mesogenic and hematogenic compounds related to bis(4-bromophenyl) terephthalate (Centore et al., 1991).

Hydrogen Bonding in Liquid Crystals

Lin et al. (1996) explored the role of hydrogen bonding in hydroxyl-terminated liquid crystalline bis[4-(5-hydroxypentyloxycarbonyl)phenylene] terephthalate (BHT) compared to its non-hydroxylated analog. This study revealed the presence of intermolecular hydrogen bonding (H-bonding) in BHT, leading to higher thermal transition temperatures and the formation of an interdigitated layered structure mixed with the smectic A (SA) phase. The understanding of hydrogen bonding in such compounds is crucial for applications involving bis(4-bromophenyl) terephthalate and similar structures (Lin et al., 1996).

Synthesis and Bacteriostatic Activities of Derivatives

The study by Halim and Ngaini (2016) involved synthesizing a series of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, structurally related to bis(4-bromophenyl) terephthalate. The research explored the bacteriostatic activities of these derivatives, providing insights into the potential antimicrobial applications of bis(4-bromophenyl) terephthalate and its derivatives (Halim & Ngaini, 2016).

properties

IUPAC Name

bis(4-bromophenyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPGWSHGSOVTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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